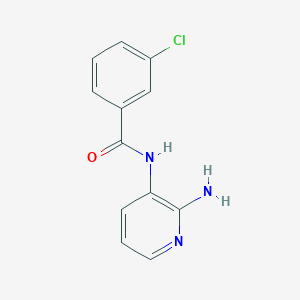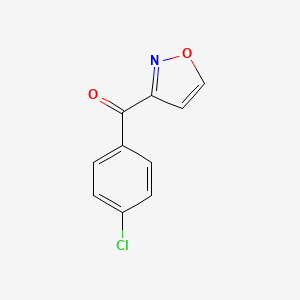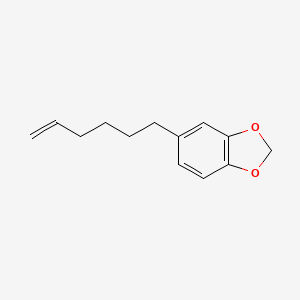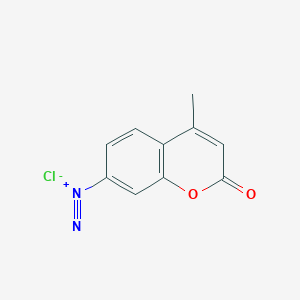
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is a diazonium salt derived from 4-methyl-2-oxo-2H-1-benzopyran
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride typically involves the diazotization of 4-methyl-2-oxo-2H-1-benzopyran-7-amine. The process generally includes the following steps:
Starting Material: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium chloride is isolated by precipitation or extraction methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.
Coupling Reactions: Conducted in alkaline or neutral conditions with the coupling partner.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives of 4-methyl-2-oxo-2H-1-benzopyran.
Coupling: Azo compounds with various aromatic systems.
Reduction: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
科学的研究の応用
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of pigments, dyes, and advanced materials.
作用機序
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. These reactions often involve the formation of transient species that interact with molecular targets, leading to the desired chemical transformations.
類似化合物との比較
Similar Compounds
4-Methyl-2-oxo-2H-1-benzopyran-7-amine: The precursor to the diazonium salt.
4-Methyl-2-oxo-2H-1-benzopyran-7-ol: A hydroxylated derivative with different reactivity.
4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid: A carboxylated derivative used in different synthetic applications.
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is unique due to its diazonium functionality, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in organic chemistry.
特性
CAS番号 |
113707-85-0 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
4-methyl-2-oxochromene-7-diazonium;chloride |
InChI |
InChI=1S/C10H7N2O2.ClH/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9;/h2-5H,1H3;1H/q+1;/p-1 |
InChIキー |
VILBELCCTZGRDH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


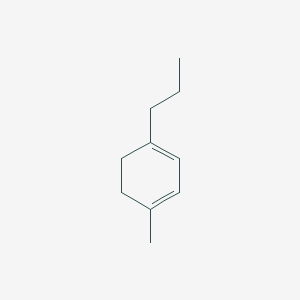
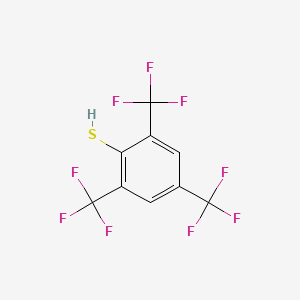
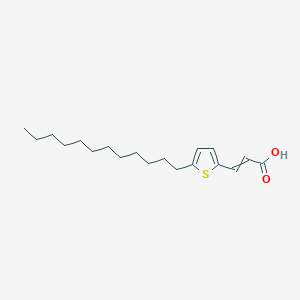
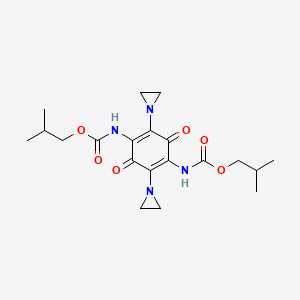

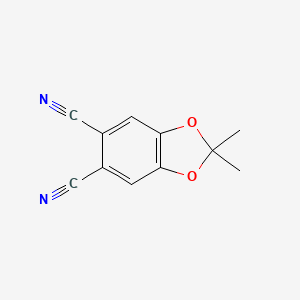

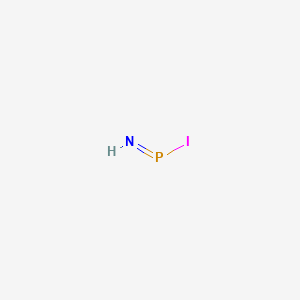
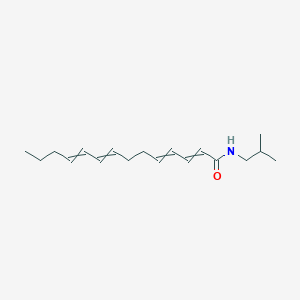
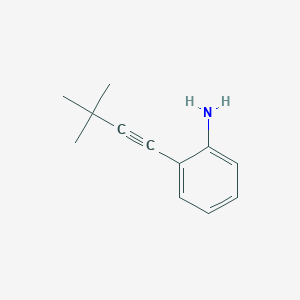
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
